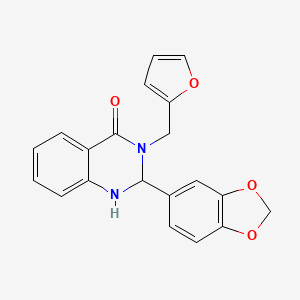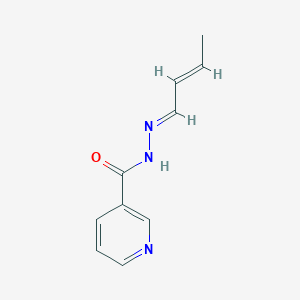![molecular formula C29H21ClN6O2S2 B10954853 4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10954853.png)
4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that features a benzothiazole moiety and a pyrazole ring
Preparation Methods
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL include:
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-BROMOBENZYLIDENE)ACETOHYDRAZIDE
- N’-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C29H21ClN6O2S2 |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H21ClN6O2S2/c1-15-23(26(37)35(33-15)28-31-19-7-3-5-9-21(19)39-28)25(17-11-13-18(30)14-12-17)24-16(2)34-36(27(24)38)29-32-20-8-4-6-10-22(20)40-29/h3-14,25,33-34H,1-2H3 |
InChI Key |
KJGQYMJUJNBUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)Cl)C5=C(NN(C5=O)C6=NC7=CC=CC=C7S6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10954775.png)
![4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10954789.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10954805.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10954808.png)

![13-(difluoromethyl)-4-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954829.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954841.png)
![2-Ethyl 4-propan-2-yl 5-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10954844.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide](/img/structure/B10954847.png)

![N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954854.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954861.png)

![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10954868.png)
